molecular formula C11H22N2O2 B1307164 tert-Butyl (2-aminocyclohexyl)carbamate CAS No. 317595-54-3

tert-Butyl (2-aminocyclohexyl)carbamate

Cat. No.: B1307164
CAS No.: 317595-54-3
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-UHFFFAOYSA-N
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Description

Tert-butyl (2-aminocyclohexyl)carbamate (TBC) is an aminocyclohexylcarbamate compound that has been studied for its potential applications in the fields of medicinal chemistry, drug development, and biochemistry. TBC is a derivative of the cyclohexylcarbamate family, which is a group of compounds that are commonly used in the synthesis of medicinal compounds. TBC has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action of various drugs. In

Scientific Research Applications

  • Intermediate for Synthesis : This compound serves as an important intermediate in the synthesis of other chemicals. For example, Wu (2011) demonstrated its use in the preparation of certain ethanamines, highlighting its role in complex organic syntheses (Wu, 2011).

  • Enantioselective Synthesis : Ober et al. (2004) described the compound as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This indicates its significance in stereochemical applications (Ober, Marsch, Harms, & Carell, 2004).

  • Stereoselective Synthesis : Wang et al. (2017) explored its use in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, demonstrating its versatility in producing various stereoisomers for potential pharmacological applications (Wang, Ma, Reddy, & Hu, 2017).

  • Reaction Conditions Optimization : Lebel and Leogane (2005) explored optimized reaction conditions for the production of tert-butyl carbamate, a derivative of tert-Butyl (2-aminocyclohexyl)carbamate, highlighting advancements in reaction efficiency and compatibility with various substrates (Lebel & Leogane, 2005).

  • Metalation and Alkylation Studies : Sieburth et al. (1996) studied the tert-Butyl carbamate derivatives for their ability to undergo metalation and alkylation, which is crucial in organic synthesis (Sieburth, Somers, & O'hare, 1996).

  • CO2 Fixation by Unsaturated Amines : Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation using unsaturated amines, which efficiently leads to cyclic carbamates. This research presents an environmental application of the compound (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

  • Glycosylation and Transformation : Henry and Lineswala (2007) demonstrated the reaction of tert-butyl carbamates under glycosylation conditions, leading to the formation of 2-deoxy-2-amino sugar carbamates. This indicates its use in synthesizing glycopeptide building blocks (Henry & Lineswala, 2007).

Properties

IUPAC Name

tert-butyl N-(2-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390859
Record name tert-Butyl (2-aminocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317595-54-3, 184954-75-4
Record name tert-Butyl (2-aminocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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